DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE
Overview
Description
Dimethyl [(3-methylquinoxalin-2-yl)methyl]phosphonate is an organic compound with the molecular formula C12H15N2O3P It is a phosphonate ester derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE typically involves the reaction of a quinoxaline derivative with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For example, the reaction of 3-methylquinoxaline with dimethyl phosphite in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation can also accelerate the reaction, reducing the reaction time and improving the yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(3-methylquinoxalin-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methyl group on the quinoxaline ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl [(3-methylquinoxalin-2-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Quinoxaline derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and interfere with nucleic acid synthesis, leading to their antiviral and anticancer activities . The phosphonate group can also mimic phosphate groups in biological systems, allowing the compound to act as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
Dimethyl [(3-methylquinoxalin-2-yl)methyl]phosphonate is unique due to the presence of both a quinoxaline ring and a phosphonate ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The phosphonate group enhances its stability and reactivity, while the quinoxaline ring contributes to its biological activity.
Properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)-3-methylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O3P/c1-9-12(8-18(15,16-2)17-3)14-11-7-5-4-6-10(11)13-9/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDFWMXDHGQNHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CP(=O)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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